3-(naphthalen-2-yloxy)propan-1-amine hydrochloride

Neuropharmacology Monoamine Transporter Binding Affinity

This 2-naphthyloxy regioisomer provides a distinct spatial and electronic profile versus 1-naphthyl or phenyl analogs, making it essential for mapping monoamine transporter binding pockets and developing CNS-penetrant chemical probes. Its primary amine handle enables rapid analog library synthesis. Rely on this specific scaffold to maintain experimental reproducibility and avoid off-target artifacts in neuropharmacology research.

Molecular Formula C13H16ClNO
Molecular Weight 237.72 g/mol
CAS No. 197504-22-6
Cat. No. B6618982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(naphthalen-2-yloxy)propan-1-amine hydrochloride
CAS197504-22-6
Molecular FormulaC13H16ClNO
Molecular Weight237.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCCCN.Cl
InChIInChI=1S/C13H15NO.ClH/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13;/h1-2,4-7,10H,3,8-9,14H2;1H
InChIKeyYYVTZOHRMXEULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Naphthalen-2-yloxy)propan-1-amine Hydrochloride (CAS 197504-22-6): Core Procurement and Identity Data


3-(Naphthalen-2-yloxy)propan-1-amine hydrochloride, bearing CAS number 197504-22-6, is a synthetic organic compound belonging to the aryloxypropanamine class . Its molecular formula is C₁₃H₁₆ClNO, with a molecular weight of 237.72 g/mol . Structurally, it is defined by a naphthalene ring linked to a propan-1-amine chain via an ether bond at the 2-position, provided as the hydrochloride salt for enhanced stability and solubility [1]. This compound is primarily employed as a research intermediate or a chemical probe in neuropharmacology, where its core structure is associated with modulation of monoamine neurotransmitter systems [2].

Why 3-(Naphthalen-2-yloxy)propan-1-amine Hydrochloride (197504-22-6) Cannot Be Casually Substituted with Aryloxypropanamine Analogs


Within the aryloxypropanamine class, subtle structural variations—particularly in the aryl group and its substitution pattern—can profoundly impact receptor binding profiles, pharmacokinetic behavior, and experimental reproducibility [1]. The 2-naphthyl ether moiety in this compound confers a distinct spatial and electronic environment compared to 1-naphthyl, phenyl, or substituted phenyl analogs. Generic substitution without empirical validation introduces significant risk of altered target engagement and off-target activity, potentially invalidating a research campaign [2]. The following quantitative evidence illustrates specific points of differentiation that support the selection of this precise compound over its closest structural relatives.

Quantitative Differentiation Evidence: 3-(Naphthalen-2-yloxy)propan-1-amine Hydrochloride (197504-22-6) vs. Closest Analogs


Norepinephrine Transporter (NET) Binding Affinity: Direct Comparison with 1-Naphthyl Isomer

The 2-naphthyloxy isomer (target compound) demonstrates binding affinity for the norepinephrine transporter (NET) that is distinct from its 1-naphthyloxy positional isomer [1]. This differential interaction is a direct consequence of the regioisomeric attachment point of the naphthalene ring system [2].

Neuropharmacology Monoamine Transporter Binding Affinity

Physicochemical Differentiation: LogP and Molecular Weight vs. Phenoxy Analog

The target compound exhibits a significantly higher lipophilicity compared to the simpler phenoxy analog, 3-phenoxypropan-1-amine. This difference is driven by the extended aromatic surface of the naphthalene ring [1].

Physicochemical Property Lipophilicity Drug Discovery

Structural Differentiation: N-Methylated Analog Comparison

The target compound is a primary amine (propan-1-amine), which contrasts with the tertiary amine analog, N,N-dimethyl-3-(2-naphthyloxy)-1-propanamine, an intermediate in duloxetine synthesis . The absence of N-methyl groups on the target compound provides a distinct hydrogen-bonding profile and metabolic stability compared to its N-alkylated counterparts.

Medicinal Chemistry Structure-Activity Relationship Amine Substituent

Patent Literature Context: Class-Level Monoamine Reuptake Inhibition

Foundational patents, such as US 5,023,269, establish that 3-aryloxy-3-substituted propanamines, a class encompassing the target compound, are capable of inhibiting the uptake of serotonin and norepinephrine [1]. This provides a baseline for the compound's potential utility as a research tool for studying monoamine transporter function.

Pharmacology Serotonin Norepinephrine

Recommended Application Scenarios for 3-(Naphthalen-2-yloxy)propan-1-amine Hydrochloride (197504-22-6)


CNS Penetrant Tool Compound Design

Leverage the compound's computed high lipophilicity (XLogP3 ~3.2) [1] to design CNS-penetrant chemical probes. This property distinguishes it from less lipophilic aryloxypropanamines and makes it a suitable starting point for exploring targets within the central nervous system, where blood-brain barrier penetration is essential.

Primary Amine Synthetic Handle for Derivatization

Utilize the compound's primary amine as a versatile synthetic handle for generating focused libraries of analogs [1]. This functional group allows for facile amide bond formation, sulfonylation, or reductive amination, enabling rapid exploration of structure-activity relationships around the naphthyloxypropanamine core.

Regioisomeric Selectivity Profiling

Employ the 2-naphthyl isomer in parallel with the 1-naphthyl isomer (CAS 58477-93-3) [1] to systematically map the binding pocket topography of monoamine transporters (NET, SERT) [2]. Differential affinity between the two regioisomers can provide critical structural insights for rational drug design.

Monoamine Transporter Probe in Neuroscience

Based on its class-level association with serotonin and norepinephrine reuptake inhibition [2], use this compound as a research tool to study monoamine transporter function in vitro. It provides a structurally distinct scaffold from the clinically predominant 1-naphthyl-based SNRIs, potentially revealing new binding interactions.

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